N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18-9-15(14-4-2-1-3-5-14)22-20(23-18)28-11-19(25)21-10-13-6-7-16-17(8-13)27-12-26-16/h1-9H,10-12H2,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVTWCJCVVAUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide (CAS Number: 678147-15-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 395.4 g/mol. The compound features a benzodioxole moiety linked to a pyrimidine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 395.4 g/mol |
| Molecular Formula | CHNOS |
| CAS Number | 678147-15-4 |
| LogP | 3.2434 |
| Polar Surface Area | 74.404 Ų |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those associated with cancer and inflammation.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that compounds with similar structures possess anticancer properties. For instance:
- In vitro studies : The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
Preliminary data suggest antimicrobial properties against certain bacterial strains. This could be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of similar benzodioxole derivatives on human cancer cell lines and found significant dose-dependent inhibition of cell growth.
- Antimicrobial Testing : Research indicated that derivatives with the benzodioxole structure displayed notable activity against Gram-positive bacteria, suggesting a potential role in treating infections.
- Mechanistic Insights : Studies involving enzyme assays revealed that the compound could inhibit specific kinases involved in cancer progression, further supporting its anticancer potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The table below highlights critical structural differences among the target compound and analogs:
Key Observations:
- Pyrimidine Substitution: 4-Phenyl (Target): Enhances steric bulk and aromatic interactions compared to 4-methyl () or 4-hydroxy-6-methyl (). The phenyl group may improve binding to hydrophobic pockets in biological targets. 6-Oxo Group (Target and ): Facilitates hydrogen bonding, a critical feature absent in hydroxy- or methyl-substituted analogs .
- Acetamide Substituents: 1,3-Benzodioxol-5-ylmethyl (Target and ): The fused benzodioxole system increases lipophilicity and may enhance blood-brain barrier permeability compared to simpler benzyl () or quinoxalinyl () groups.
Thioether Linkage :
Implications for Structure-Activity Relationships (SAR)
- Melting Points: Higher m.p. in (230–232°C) vs. (196°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from hydroxy and cyano groups).
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance electrophilic reactivity, influencing binding to cysteine-rich enzyme active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
